molecular formula C19H24N2O2 B2632435 4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-09-1

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2632435
CAS No.: 478249-09-1
M. Wt: 312.413
InChI Key: UYGZIOLRJOTGOR-UHFFFAOYSA-N
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Description

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring, an ethylbutanoyl group, and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethylbutanoyl Group: This step involves the acylation of the pyrrole ring using an appropriate acyl chloride, such as 2-ethylbutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylphenylmethyl Group: The final step involves the reaction of the intermediate with 4-methylbenzylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced amides, alcohols

    Substitution: Alkylated derivatives

Scientific Research Applications

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)pentanal
  • 2-Methoxyphenyl isocyanate
  • 3-(4-isobutyl-2-methylphenyl)propanal

Uniqueness

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring with an ethylbutanoyl and a methylphenylmethyl group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-15(5-2)18(22)16-10-17(20-12-16)19(23)21-11-14-8-6-13(3)7-9-14/h6-10,12,15,20H,4-5,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZIOLRJOTGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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